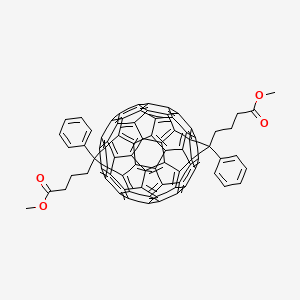

Bis-PCBM

Description

Contextualization within Fullerene Derivatives for Organic Electronics

Fullerene derivatives have played a central role as electron acceptors in organic electronic devices for over two decades acs.org. Among these, PCBM ( solarischem.comsolarischem.com-phenyl C61 butyric acid methyl ester) has been the most commonly employed electron acceptor, particularly in organic photovoltaic (OPV) devices tandfonline.com. Its popularity stems from the low-lying excited states of the fullerene anion, which promote fast charge separation, and its high solubility in organic solvents, facilitating solution processing tandfonline.com.

However, the performance of fullerene-based OPVs, especially those utilizing PCBM, has faced limitations, particularly in achieving high open-circuit voltage (VOC) mdpi.com. This has driven research into other fullerene derivatives with modified electronic properties. Higher adducts of fullerenes, such as bis-PCBM, offer a pathway to achieve shallower molecular orbital energy levels compared to PCBM or pristine C60 acs.orgnih.gov. This characteristic is crucial for increasing the VOC in organic solar cells and for achieving better energy alignment when used as electron transport layers in devices like perovskite solar cells acs.orgnih.gov.

This compound, with its two functional addends, represents a class of fullerene derivatives designed to tune the electronic properties of the fullerene core. Other fullerene derivatives used in organic electronics include PC70BM (a C70-based analogue of PCBM) and indene-bisadduct (ICBA) solarischem.comaps.org. The choice of fullerene derivative, including the degree of functionalization (e.g., mono- vs. bis-adduct) and the nature and position of the functional groups, significantly impacts the material's electronic levels, solubility, and morphology when blended with donor materials acs.orgucla.edu.

Research Significance of this compound Adducts

The research significance of this compound adducts primarily lies in their ability to influence the electronic and morphological properties of active layers in organic electronic devices, particularly organic solar cells and field-effect transistors acs.orgnih.gov. A key advantage of this compound is its higher-lying lowest unoccupied molecular orbital (LUMO) level compared to PCBM mdpi.comnih.govossila.com. This elevated LUMO level leads to a larger energy difference between the donor material's highest occupied molecular orbital (HOMO) and the acceptor's LUMO, which is a primary factor determining the VOC of an organic solar cell mdpi.comnih.gov. Studies have shown that using this compound can increase the VOC by approximately 0.1 V compared to devices using PCBM ossila.com. For instance, devices using a blend of PCDTBT and this compound have demonstrated VOC values up to 1.05 V under AM 1.5G illumination and 0.9 V under indoor light conditions, compared to 0.93 V and 0.79 V respectively for PCBM devices mdpi.com.

However, this compound is typically synthesized as a mixture of multiple structural isomers acs.orgmdpi.comnih.gov. The presence of these isomers introduces energetic and structural disorders within the material and blends, which can negatively impact device performance by suppressing the short-circuit current density (JSC) and fill factor (FF) acs.orgmdpi.com. Despite this, the potential for higher VOC makes this compound a promising alternative to PCBM, especially for applications like indoor photovoltaics where high VOC is particularly important for performance under low light conditions mdpi.com.

Research efforts have focused on understanding the structure-property relationships of individual this compound isomers to mitigate the issues caused by isomer mixtures acs.orgnih.gov. Studies on purified this compound isomers have revealed that their LUMO levels can be tuned, with some isomers exhibiting LUMO levels up to 170 meV shallower than PCBM and up to 100 meV shallower than the mixture of unseparated isomers acs.orgnih.gov. Furthermore, isolated bis-isomers have shown significantly higher electron mobility in organic field-effect transistors compared to the isomer mixture acs.orgnih.gov.

The crystallinity of this compound isomers has also been found to correlate with device performance; interestingly, lower crystallinity, often associated with lower molecular symmetry, can lead to less energetic disorder and improved electron transport in some cases acs.org. This highlights the complexity and significance of studying individual isomers to optimize the performance of fullerene-based organic electronic devices acs.orgnih.gov.

This compound is also being explored in other organic electronic applications, such as electrically conducting components in electron-beam resists for fabricating nanometer-scale organic devices acs.orgresearchgate.net. Its improved solubility in organic solvents compared to PCBM makes it suitable for incorporation into resist formulations at higher concentrations acs.org.

The research on this compound adducts, encompassing the study of isomer mixtures and the isolation and characterization of individual isomers, is crucial for developing high-performance and stable organic electronic devices. Understanding how the molecular structure and isomeric composition influence the electronic properties, morphology, and charge transport is key to unlocking the full potential of these fullerene derivatives.

Interactive Data Table: Comparison of PCBM and this compound Properties and Device Performance (Example Data)

| Property / Device Parameter | PCBM (Typical) | This compound Mixture (Typical) | Selected this compound Isomer (Example) | Source Snippets |

| LUMO Level (relative to PCBM) | Reference | ~100 meV higher | Up to 170 meV higher nih.gov | mdpi.comnih.govossila.com |

| VOC (with PCDTBT under AM 1.5G) | 0.93 V mdpi.com | 1.05 V mdpi.com | N/A | mdpi.com |

| VOC (with PCDTBT under 1000 lx indoor light) | 0.79 V mdpi.com | 0.9 V mdpi.com | N/A | mdpi.com |

| Electron Mobility (in OFETs) | N/A | ~6 × 10-3 cm2/(V s) nih.gov | Up to 4.5 × 10-2 cm2/(V s) nih.gov | acs.orgnih.gov |

| Power Conversion Efficiency (PCE) in OPVs | Higher than this compound mixture in some cases mdpi.com | Lower than PCBM in some cases due to disorder mdpi.com | Up to 7.2% (highest reported for this compound OPV) acs.orgnih.govresearchgate.net | acs.orgmdpi.comnih.govresearchgate.net |

| Isomeric Composition | Mono-adduct | Mixture of multiple isomers acs.orgmdpi.comnih.gov | Single isomer (high purity) acs.orgnih.govrsc.org | acs.orgmdpi.comnih.govrsc.org |

| Disorder | Lower | Higher (due to isomer mixture) acs.orgmdpi.comnih.gov | Lower (for isolated isomers) acs.orgnih.gov | acs.orgmdpi.comnih.gov |

Propriétés

InChI |

InChI=1S/C84H28O4/c1-87-21(85)15-9-17-79(19-11-5-3-6-12-19)81-71-55-39-23-25-43-31-27(39)47-35-37-49-29-33-45-26-24-41(29)57(73(81)65(49)63(47)71)58-42(24)30-34-46(26)62-61(45)77-69(53(33)37)67(51(31)35)75-59(43)60-44(25)32-28-40(23)56(55)72-64-48(28)36-38(50(30)66(64)74(58)82(72,79)81)54(34)70-68(52(32)36)76(60)84(78(62)70)80(83(75,77)84,18-10-16-22(86)88-2)20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESBOBHLCIVURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C7=C7C%10=C%11C%12=C7C7=C%13C%14=C%12C%12=C%15C%14=C%14C%16=C%17C%15=C%15C%18=C%12C%11=C(C%18=C2C2=C%15C%17=C%11C%12=C2C3=C2C5=C8C3=C2C%12=C2C%11=C%16C5=C8C2=C3C9=C8C(=C17)C%131C5%14C1(CCCC(=O)OC)C1=CC=CC=C1)C4=C%106)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isomeric Purity for Bis-pcbm

Isomerization and Regioisomer Control in Bis-PCBM Synthesis

The synthesis of this compound inherently results in a mixture of structural isomers. For bis- fishersci.caPCBM, there are potentially up to 21 isomers, although studies often focus on the separation and characterization of a significant subset, such as 19 isomers (excluding chiral molecules). nih.govnih.gov These isomers can exhibit different point group symmetries, including C1, C2, Cs, C2v, and C2h. nih.govnih.gov The presence of this isomeric mixture contributes to energetic and structural disorder in active layers of electronic devices. nih.govfishersci.sebioactivec60.com

Controlling the formation of specific regioisomers during synthesis is a key challenge. Advanced chemical engineering methods are being explored to synthesize single higher-adduct fullerene isomers and reduce the occurrence of different species. nih.govnih.gov Approaches for achieving regioisomer control include prebisaddition-confined bisfunctionalization and controlling solvent polarity. nih.govnih.gov Additionally, tether-directed strategies have been developed. These methods involve using a tether of a specific length and structure to guide the addition of the functional groups to particular sites on the fullerene cage, thereby influencing the regioselectivity. nih.govfishersci.com Supramolecular masks have also been applied, particularly for fullerenes like C70, to control regioselectivity during reactions like Bingel bis-functionalization, leading to favored regioisomers or even the isolation of single regioisomers. pkusz.edu.cnamericanelements.com

Advanced Purification Techniques for this compound Isomers

Given that this compound synthesis typically yields a mixture of isomers, purification is a critical step to obtain materials with improved properties for electronic applications. The purification of fullerene materials containing numerous components is known to be challenging and time-consuming. nih.govnih.govpkusz.edu.cn

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of fullerene derivatives, including this compound. nih.govnih.govfishersci.comwikipedia.orgnih.govwikipedia.orgwikipedia.orgamericanelements.com Preparative peak-recycling HPLC is a specific implementation of HPLC that has proven effective for separating individual this compound isomers from the complex reaction mixture. nih.govwikipedia.orgwikipedia.orgamericanelements.com

Charge Transport Phenomena in Bis-pcbm Systems

Electron Mobility Studies in Bis-PCBM Films and Blends

Electron mobility in this compound films and blends is a critical parameter determining the efficiency of charge extraction and transport in organic electronic devices. Studies have investigated electron mobility in both pristine this compound films and blends with donor polymers.

In pristine this compound films, electron mobility can vary depending on the film's structural characteristics, such as crystallinity. While the crystallinity of fullerene components is generally understood to facilitate charge transport by forming robust transport networks, some studies suggest that amorphous this compound isomers can exhibit better charge transport behavior and photovoltaic performance compared to crystalline isomers. acs.org This may be related to the lower crystallization enthalpy of crystalline bis-isomers, potentially leading to the formation of small crystallites and increased energetic disorder. acs.org

In polymer:this compound blends, the electron mobility is often found to be lower compared to pristine this compound films or blends utilizing mono-adduct fullerenes like PCBM. inoe.roresearchgate.net For instance, electron mobilities in the order of 10⁻³ cm²/Vs have been reported for pure PCBM films, while blends of P3HT:PCBM show electron mobilities around 10⁻⁴ cm²/Vs at room temperature. researchgate.net Studies on P3HT:bisPCBM blends have also shown relatively low electron and hole mobilities compared to P3HT:PCBM films. The optimal weight ratio of polymer to this compound in blends is crucial for achieving balanced charge transport and optimal device performance. tno.nl For P3HT:bisPCBM, a weight ratio of 1:0.8 has been reported to yield more balanced electron and hole mobilities.

The electron mobility in this compound systems can be influenced by the measurement technique. For example, electron mobility in PCBM measured by the CELIV method has been reported to be lower than that calculated from J-V characteristics of field-effect transistors (FETs). mdpi.com

| Material System | Morphology | Electron Mobility (cm²/Vs) | Notes | Source |

| Pure PCBM Films | - | ~10⁻³ | At room temperature | researchgate.net |

| P3HT:PCBM Blends | - | ~10⁻⁴ | At room temperature | researchgate.net |

| This compound Mixture (OFET) | - | 6 × 10⁻³ | Saturation mobility | nih.gov |

| Isolated this compound Isomer (OFET) | - | Up to 4.5 × 10⁻² | Saturation mobility, isomer dependent | nih.gov |

| P3HT:bisPCBM Blends | - | Relatively low | Compared to P3HT:PCBM | |

| BisPCBM (Electron-only device) | Thin Film | 7 × 10⁻⁸ m²/Vs (7 × 10⁻⁴ cm²/Vs) | Low-field mobility, space-charge limited transport | tno.nl |

Note: Mobility values can vary significantly based on experimental conditions, film morphology, and measurement techniques.

Impact of Isomeric Purity on Charge Carrier Transport

This compound is typically synthesized as a mixture of numerous structural isomers, which can negatively impact device performance due to the introduction of both energetic and morphological disorder. nih.govresearchgate.netresearchgate.netqmul.ac.uk The presence of a multitude of different isomers can lead to a decrease in electron transport in blends. inoe.ro

Studies using single, isolated this compound isomers, purified from the as-synthesized mixture, have shown reduced disorder in energy levels compared to the isomer mixture. nih.govqmul.ac.uk Using pure isomers can not only improve solar cell device performance but also beneficially affect the molecular packing and crystallinity of the fullerene phase, potentially enhancing thermal and chemical stability. qmul.ac.uk

Isolated this compound isomers have demonstrated higher electron mobility in organic field-effect transistors compared to the mixture of bis-isomers. nih.gov For example, the electron saturation mobility for a this compound mixture was reported as 6 × 10⁻³ cm²/Vs, while an isolated isomer (e isomer 5.1) showed a mobility of up to 4.5 × 10⁻² cm²/Vs, an order of magnitude higher than the mixture. nih.gov This highlights the significant impact of isomeric purity on charge carrier transport. The crystallinity of bis-isomers has been found to correlate negatively with electron mobility, suggesting that lower symmetry leading to more amorphous bis-isomers can result in less energetic disorder and higher dimensional electron transport. acs.orgresearchgate.net

Energetic Disorder and Charge Trapping Mechanisms

Energetic disorder and charge trapping are significant factors affecting charge transport in this compound systems. The presence of multiple structural isomers in this compound mixtures contributes to energetic and morphological disorder, leading to reduced electron mobility and potentially increased charge trapping. nih.govinoe.romdpi.com

Energetic disorder in organic semiconductors can be characterized by the width of the Gaussian density of states (DOS). For P3HT:bisadduct fullerene blends, the magnitude of disorder is significantly larger compared to P3HT:PCBM blends, which is attributed to the higher multitude of isomers in the bisadducts. inoe.ro This increased disorder can lead to shallow trapping of charge carriers in the bis-fullerene phase. inoe.ro

Charge trapping effects can occur at lower fullerene content in polymer:fullerene blends. aip.org These traps can slow down carrier collection and increase the likelihood of non-radiative recombination. mdpi.com The energy required for hopping between localized semiconductor states relative to the energy required for hopping into a trap state plays a role in determining the atmospheric stability of fullerenes. aip.org

The Gaussian width of electroluminescence (EL) spectra can provide information about the amount of disorder in devices. Studies have shown that certain this compound isomers and the this compound mixture can lead to higher Gaussian widths, indicating larger energetic disorder relative to other bis-isomers. nih.gov

Temperature-Dependent Charge Transport Mechanisms

Temperature plays a crucial role in the charge transport mechanisms in this compound systems. The temperature dependence of charge carrier mobility can provide insights into the dominant transport mechanisms, such as hopping or band-like transport.

Mobilities determined from organic field-effect transistors at sufficiently high temperatures can show an Arrhenius-type temperature dependence, which is often associated with thermally activated hopping transport. The characteristic activation energy (Ea) in FETs, which measures the average energy an electron needs to hop between neighboring transport sites, is gate-voltage dependent and decreases with increasing gate voltage. For this compound, the activation energy has been reported to range from 155 to 180 meV as the gate voltage decreases from 50 V to 25 V.

At extremely low temperatures, carrier conduction in this compound containing materials can approximate a temperature-independent tunneling mechanism. acs.org As temperature increases, the conduction can transition to a thermally increasing temperature dependence at higher temperatures, which can be explained by theories like fluctuation-induced tunneling conduction (FITC). acs.org

Temperature-dependent studies of open-circuit voltage (Voc) in polymer:fullerene solar cells, including those with P3HT:bisPCBM, have shown a saturation of Voc at lower temperatures. arxiv.org This behavior can be explained by energetic barriers at the contacts. arxiv.org Under most conditions, particularly at room temperature and with low barriers, the Voc is determined by the effective bandgap. arxiv.org

Degradation Mechanisms and Stability of Bis-pcbm-based Devices

Aerobic Photodegradation Pathways

Aerobic photodegradation of Bis-PCBM in organic solar cells is a significant degradation route under illumination in the presence of oxygen fishersci.canih.govresearchgate.netrsc.orgresearchgate.net. This process is primarily driven by photo-induced reactions involving oxygen.

Superoxide Formation and Chemical Reaction

One major aerobic degradation pathway involves the formation of superoxide radical anions (O₂⁻) fishersci.canih.govresearchgate.netrsc.orgresearchgate.netnih.gov. This occurs via photo-induced electron transfer from the fullerene (this compound) to molecular oxygen nih.govresearchgate.netnih.gov. A higher LUMO energy level of the fullerene can speed up the rate of electron transfer to oxygen, leading to increased O₂⁻ formation mdpi.comnih.govresearchgate.net. The generated superoxide can then induce further chemical degradation of the electron donor or acceptor materials within the device nih.gov. Research indicates that the rate of aerobic photodegradation in this compound-based devices is strongly correlated with the LUMO energy level of the this compound isomer used nih.govresearchgate.netrsc.orgrsc.org. Another potential aerobic pathway involves the formation of singlet oxygen (¹O₂) through energy transfer from triplet excited states of the fullerene or the donor material, which can lead to the formation of epoxide, diol, or carbonyl defects on the fullerene cage rsc.org. These defects can act as electron traps, negatively impacting device performance rsc.org.

Anaerobic Degradation Mechanisms

Degradation can also occur in the absence of air, often referred to as "burn-in" degradation rsc.orgresearchgate.net. Under anaerobic conditions, different mechanisms become dominant.

Fullerene Dimerization

A principal anaerobic degradation mechanism is fullerene dimerization fishersci.canih.govrsc.orgresearchgate.netrsc.orgresearchgate.net. This involves the formation of covalent bonds between fullerene molecules, often through a [2+2] cycloaddition reaction mediated by triplet states researchgate.net. Dimerization can lead to a reduction in charge carrier mobility within the fullerene network, thus degrading device performance researchgate.net. The dimerization of this compound can be hindered by the presence and position of its side chains nih.govrsc.org. Compared to PCBM, the this compound mixture has shown improved stability under anaerobic conditions, likely due to the varying side chain positions of its isomers hindering dimerization nih.govrsc.org.

Correlation of Molecular Structure with Degradation Rates

The molecular structure of this compound, particularly the position of the two side chains on the fullerene cage, significantly influences its electronic, chemical, and packing properties, which in turn affect degradation rates mdpi.comfishersci.canih.govrsc.orgresearchgate.netrsc.orgrsc.orgresearchgate.net. Studies comparing different purified this compound isomers have revealed correlations between molecular parameters and degradation behavior nih.govresearchgate.netrsc.orgrsc.org.

Under aerobic conditions, the degradation rate is positively correlated with the LUMO energy level and the degree of crystallinity of the this compound isomer nih.govresearchgate.netrsc.orgrsc.org. A higher LUMO level facilitates superoxide formation, while higher crystallinity might influence the diffusion of oxygen within the material nih.gov. Isomers with lower total energy have shown less tendency to oxidize and are more stable under aerobic conditions when they have similar LUMO levels and crystallinity rsc.org.

Under anaerobic conditions, the photodegradation rate has shown a negative correlation with the separation distance between the two side chains of the this compound molecule nih.gov. A shorter side-chain distance may provide a greater opportunity for fullerene dimerization nih.gov. Crystalline isomers, due to their close molecular packing, can also facilitate dimer formation nih.gov.

Strategies for Enhanced Device Stability

Several strategies are being explored to enhance the stability of this compound-based devices. Controlling the molecular parameters of this compound through chemical design, such as tuning the LUMO level, epoxidation energy, and crystallinity, can help regulate photodegradation nih.govrsc.orgrsc.org. Using purified this compound isomers instead of the mixture can lead to reduced disorder and potentially improved thermal and chemical stability acs.orgnih.gov.

Device architecture and encapsulation also play crucial roles in preventing degradation mdpi.comrsc.org. Top electrodes and interlayers can suppress the permeation of oxygen and water, thereby decreasing the degradation rate mdpi.com. Encapsulation is generally needed for practical applications to protect the devices from environmental factors mdpi.com. Incorporating this compound into perovskite solar cells has shown improved stability, attributed to the this compound filling vacancies and grain boundaries in the perovskite film, enhancing crystallization, resisting moisture incursion, and passivating defects epfl.chqmul.ac.ukcore.ac.ukscispace.comscispace.com. Oligomerization of PCBM has also been explored as a strategy to improve thermal stability by enhancing the glass transition temperature and stabilizing the bulk heterojunction morphology rsc.org.

Data Table Example (Illustrative, based on search findings):

| This compound Isomer | Aerobic Degradation Rate (Normalized) | Anaerobic Degradation Rate (Normalized) | LUMO Level (eV) | Crystallinity | Side Chain Distance (Å) |

| Isomer A | High | Low | Higher | High | Short |

| Isomer B | Low | High | Lower | Low | Long |

| This compound Mixture | Medium | Medium-Low | Varied | Low | Varied |

Comparative Studies of Bis-pcbm with Pcbm and Other Fullerene Acceptors

Comparative Analysis of Electronic Levels and Device Performance

Higher adducts of fullerenes, such as bis-PCBM, are known to exhibit shallower molecular orbital energy levels, specifically a higher-lying lowest unoccupied molecular orbital (LUMO), compared to PCBM or the parent fullerene C60. nih.govwikipedia.orgmdpi.commdpi.com This elevated LUMO level in this compound is a key factor in its application, as it can lead to an increase in the open-circuit voltage (Voc) of OSCs. nih.govwikipedia.orgmdpi.commdpi.commu-varna.bgnih.govamericanelements.comtdx.cat This is because a higher LUMO in the acceptor reduces the energy offset with the donor material's highest occupied molecular orbital (HOMO) or LUMO, minimizing voltage losses during charge transfer. This compound can also be beneficial for achieving better energy alignment when used as an electron transport layer in devices like perovskite solar cells. nih.govwikipedia.org

The electronic levels of this compound can vary depending on its isomeric structure. Studies on isolated this compound isomers have shown that their LUMO levels can be tuned, with some isomers exhibiting LUMOs up to 170 meV shallower than PCBM and up to 100 meV shallower than the mixture of unseparated this compound isomers. nih.govwikipedia.orgmdpi.commdpi.com The calculated energy levels of PCBM are generally deeper than the corresponding levels of this compound isomers, which aligns with experimental observations of shallower reduction potentials for bis-adducts. nih.govwikipedia.org While the calculated HOMO levels of this compound isomers show relatively small differences, their LUMO levels can vary more widely, influencing their performance in devices. nih.govwikipedia.org

Despite the advantage of a higher Voc, this compound, when used as a mixture of structural isomers, can introduce energetic and morphological disorder. nih.govwikipedia.orgmdpi.commdpi.com This disorder can negatively impact other crucial device parameters, such as the short-circuit current density (Jsc) and fill factor (FF), often leading to lower power conversion efficiencies (PCE) compared to PCBM-based devices, particularly under standard AM 1.5G illumination. mu-varna.bgnih.gov For instance, in blends with PCDTBT, this compound devices showed a lower PCE (2.9%) under AM 1.5G compared to PCBM devices (4.7%), despite achieving a higher Voc (1.05 V vs 0.93 V). mu-varna.bgnih.gov

However, the performance differences can be less pronounced under low light conditions, such as indoor lighting. Under 1000 lx indoor light, PCDTBT:this compound cells exhibited comparable PCE (13.8%) to PCBM cells (14.7%), while still maintaining a higher Voc (0.9 V vs 0.79 V). mu-varna.bgnih.gov This suggests that this compound holds potential for indoor photovoltaic applications where maximizing Voc is particularly important. mu-varna.bgnih.gov

Furthermore, research indicates that using isolated, pure this compound isomers can mitigate the negative effects of disorder observed in the isomeric mixture. Devices fabricated with single this compound isomers have shown improved Jsc and FF, approaching or even exceeding the values obtained with PCBM in some polymer blends. nih.govwikipedia.org This highlights the importance of isomer purity for optimizing this compound's performance in OSCs. For example, devices using amorphous this compound isomers generally exhibit higher PCE and better photovoltaic parameters than those based on crystalline isomers. wikipedia.org

Comparative device performance data for PCBM, this compound mixture, and a selected this compound isomer (5.1) in blends with P3HT are summarized in the table below, illustrating the impact of using a single isomer. wikipedia.org

| Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

| PCBM | ~3.2 | ~9.5 | ~0.6 | ~0.55 |

| This compound Mixture | ~2.8 | ~8.5 | ~0.7 | ~0.45 |

| This compound Isomer 5.1 | ~3.4 | ~9.0 | ~0.73 | ~0.52 |

Note: Data are approximate values extracted from graphical representations in the source and are intended for illustrative comparison. Actual values may vary depending on specific device architecture and processing conditions. wikipedia.org

Another study demonstrated that a methoxylated 1,4-bisbenzyl fullerene adduct, a type of bis-adduct, provided a significant enhancement in PCE (∼20%) over PCBM when used with P3HT and maintained high photocurrent with a low bandgap polymer (PTB7) while increasing Voc. tdx.cat This further supports the potential of tailored bis-adduct structures.

Differences in Charge Transport and Morphological Characteristics

Charge transport properties, particularly electron mobility, and the morphology of the active layer blend are critical for the performance of organic electronic devices. Compared to PCBM, this compound generally exhibits lower electron mobility. nih.govlabsolu.ca This lower mobility in bis-adduct fullerene blends has been observed in studies using techniques like the space-charge limited current (SCLC) method. labsolu.ca

The morphology of the blend film, which refers to the nanoscale structure and distribution of the donor and acceptor materials, is significantly influenced by the fullerene acceptor. PCBM's spherical shape facilitates phase separation with polymer donors and enables relatively isotropic electron transport. In contrast, the presence of two functional side chains on the fullerene cage in this compound can hinder the close packing of the C60 core and reduce the degree of intermolecular aggregation.

This compound is often synthesized as a mixture of structural isomers, and this isomeric mixture can lead to morphological disorder and a coarser surface microstructure in blend films compared to PCBM or pure, amorphous this compound isomers. nih.govwikipedia.org The crystallinity of this compound isomers has been found to negatively correlate with electron mobility and OSC device performance. nih.govwikipedia.orgmdpi.commdpi.com Amorphous this compound isomers tend to form morphologies similar to PCBM when blended with polymers like P3HT, while the this compound mixture or crystalline isomers can result in coarser microstructures. nih.govwikipedia.org

Interestingly, this compound can also influence the morphology in ternary blends. It has been shown to act as an aggregation inhibitor for PCBM in P3HT:PCBM:this compound ternary blends, reducing the size of PCBM-rich clusters and potentially improving Jsc.

Controlling the morphology of polymer-bis-fullerene blends is crucial for optimizing charge transport and device performance. Techniques such as solvent annealing can be employed to tune the blend morphology, influencing phase separation, the degree of polymer ordering, and the segregation of the fullerene component. Solvent annealing with a judicious choice of solvent can lead to improved PCE by facilitating charge transport through optimized morphology.

Relative Stability and Degradation Profiles

The stability of organic electronic devices is a major concern for their commercialization, and the fullerene acceptor plays a role in the degradation mechanisms. Generally, this compound materials are expected to be less stable than PCBM due to their higher-lying LUMO levels. nih.govwikipedia.org A higher LUMO can make the acceptor more susceptible to reactions with atmospheric oxygen, potentially leading to the formation of superoxide.

In comparative studies, this compound has shown more pronounced photobleaching in blends with polymers like P3HT when compared to PCBM and PC71BM. This suggests a higher sensitivity to light-induced degradation in the presence of this compound. Under standard AM 1.5G illumination, the PCE of this compound-based solar cells has been observed to drop faster than that of PCBM-based cells. mu-varna.bgnih.gov

However, under low illumination conditions, such as those encountered in indoor environments, this compound can exhibit a degradation rate similar to that of PCBM. mu-varna.bg This suggests that the intensity of light plays a significant role in the degradation kinetics.

Research into the degradation mechanisms of this compound-based OSCs has revealed correlations between the degradation rate and molecular properties of the this compound isomers. In the case of aerobic photodegradation (degradation in the presence of light and oxygen), the degradation rate is positively correlated with the LUMO energy and the degree of crystallinity of the this compound isomer. nih.gov This supports a degradation pathway involving the formation of superoxide by photogenerated polarons on the fullerene, followed by further chemical reactions.

Under anaerobic conditions (in the absence of air), photodegradation, sometimes referred to as burn-in degradation, appears to be correlated with the molecular structure of the this compound isomer. The rate of anaerobic photodegradation has shown a negative correlation with the separation distance between the two side chains of the this compound molecule. This finding supports fullerene cage dimerization as a dominant degradation mechanism in the absence of oxygen, where shorter side chain distances may facilitate dimer formation. Crystalline isomers, with their potentially closer molecular packing, may also promote dimerization.

The isomeric mixture of this compound may exhibit improved stability under anaerobic conditions compared to some pure isomers. This is potentially because the varying positions of the side chains in the mixture can hinder the dimerization process.

In the context of perovskite solar cells, using isomer-pure this compound as an interlayer has demonstrated better stability compared to devices using pristine layers or PCBM. For example, a study showed that a device with an isomer-pure this compound-containing perovskite layer maintained over 90% of its initial PCE after 44 days in air at 65°C, while devices with pristine or PCBM layers showed more significant drops in PCE.

| Fullerene Acceptor | Aerobic Photodegradation Correlation (with isomer properties) | Anaerobic Photodegradation Mechanism (proposed) | Relative Stability vs PCBM (general trend) |

| This compound Isomers | Positive correlation with LUMO energy and crystallinity nih.gov | Fullerene cage dimerization (correlated with side chain distance) | Generally lower, but dependent on conditions and isomer purity nih.govwikipedia.orgmu-varna.bgnih.gov |

| This compound Mixture | Not explicitly detailed in sources, likely influenced by isomer properties | Dimerization potentially hindered by isomer variation | Can be lower under AM1.5G, comparable under low light mu-varna.bgnih.gov |

| PCBM | Less pronounced photobleaching than this compound | Different mechanisms (e.g., triplet-induced singlet oxygen) | Generally higher nih.govwikipedia.org |

Q & A

Q. What are the key structural and electronic differences between Bis-PCBM and PCBM, and how do these impact OPV performance?

this compound, a bis-adduct of phenyl-C61 butyric acid methyl ester, differs from PCBM in its electronic structure due to additional functional groups, leading to a higher LUMO (lowest unoccupied molecular orbital) level (~-3.7 eV vs. PCBM’s ~-4.0 eV) . This elevated LUMO enhances open-circuit voltage (Voc) in OPVs by reducing energy losses at the donor-acceptor interface. However, this compound’s isomer mixture introduces structural disorder, suppressing charge mobility and fill factor (FF) compared to PCBM . Methodological Insight: Use cyclic voltammetry to determine LUMO levels and grazing-incidence X-ray scattering (GIWAXS) to analyze molecular packing and disorder .

Q. How does this compound’s isomer heterogeneity influence device reproducibility, and what purification strategies are effective?

this compound exists as a mixture of multiple isomers, causing energetic and structural variability that reduces batch-to-batch consistency . Purification via high-performance liquid chromatography (HPLC) or selective solvent fractionation can isolate isomer groups, improving device reproducibility . Methodological Insight: Pair HPLC with mass spectrometry to track isomer distributions and correlate with device performance metrics (e.g., Jsc, FF) .

Q. What experimental protocols optimize this compound/polymer blend ratios for indoor vs. one-sun OPV applications?

Under indoor light (1000 lux), PCDTBT:this compound achieves comparable power conversion efficiency (PCE) to PCBM (13.8% vs. 14.7%) due to reduced voltage losses, whereas under AM 1.5G illumination, this compound’s PCE is significantly lower (2.9% vs. 4.7%) . Optimal blend ratios require balancing Voc gains against charge recombination losses. Methodological Insight: Use intensity-dependent photocurrent measurements to quantify recombination losses and UV-Vis spectroscopy to monitor phase separation in blends .

Q. How does this compound’s amorphous nature affect interfacial morphology in bulk heterojunctions (BHJs)?

this compound’s amorphous structure reduces crystallinity in BHJs, leading to finer phase separation and increased trap states. This lowers Jsc and FF compared to PCBM-based devices . Methodological Insight: Employ atomic force microscopy (AFM) and transmission electron microscopy (TEM) to map nanoscale morphology and correlate with transient photovoltage decay data .

Q. What are the standard characterization techniques for assessing this compound’s stability under operational conditions?

this compound degrades faster than PCBM in air due to dimerization under oxygen/light exposure but shows comparable stability under inert conditions . Accelerated aging tests under controlled humidity/temperature with in-situ impedance spectroscopy can monitor degradation pathways . Methodological Insight: Use X-ray photoelectron spectroscopy (XPS) to track oxidation of fullerene cages and ellipsometry to measure interfacial delamination .

Advanced Research Questions

Q. How can phase behavior modeling resolve contradictions in this compound/polymer miscibility studies?

this compound exhibits partial miscibility with low-molecular-weight polymers (e.g., 5k PS) but phase-separates from high-MW polymers (e.g., 300k PS), as shown in neutron reflectometry studies . Discrepancies arise from variations in annealing protocols (temperature, time) and polymer tacticity. Methodological Insight: Apply Flory-Huggins theory with temperature-dependent interaction parameters and validate via small-angle neutron scattering (SANS) .

Q. What strategies mitigate voltage losses in this compound devices caused by energetic disorder?

Energetic disorder in this compound broadens the density of states, increasing non-radiative recombination. Strategies include:

- Isomer purification : Isolating single isomers reduces disorder, potentially raising Voc by 50–100 mV .

- Ternary blends : Introduce a secondary acceptor (e.g., ITIC) to redistribute energy levels . Methodological Insight: Use sensitive external quantum efficiency (sEQE) measurements to quantify voltage losses .

Q. How do interfacial layers (e.g., PEDOT:PSS, ZnO) modulate this compound’s degradation kinetics?

Top electrodes (e.g., MoO3) and interlayers (e.g., ZnO nanoparticles) reduce oxygen/water permeation, slowing this compound dimerization. Encapsulation with UV-curable resins extends T80 (time to 80% PCE retention) from <1 hour to >100 hours under ambient conditions . Methodological Insight: Combine accelerated aging tests with time-resolved PL quenching to decouple chemical vs. morphological degradation .

Q. Can machine learning predict optimal this compound/polymer pairings for high-Voc OPVs?

Yes. Train models on datasets containing polymer bandgaps, this compound’s LUMO, and blend morphology parameters (e.g., domain size, crystallinity). Key features include the donor’s HOMO-LUMO offset and the acceptor’s reorganization energy . Methodological Insight: Use Gaussian processes to handle sparse experimental data and active learning to prioritize high-Voc candidates .

Q. What in-situ techniques resolve hysteresis in this compound/polymer phase equilibria during thermal annealing?

Hysteresis arises from slow kinetics near this compound’s glass transition temperature (Tg ~120–140°C). In-situ GIWAXS during thermal cycling (25–180°C) reveals reversible phase separation, while grazing-incidence small-angle X-ray scattering (GISAXS) tracks domain coarsening . Methodological Insight: Pair with modulated differential scanning calorimetry (MDSC) to decouple enthalpic and kinetic contributions .

Data Contradictions and Resolution

- Contradiction : Some studies report this compound’s stability under anaerobic conditions , while others observe rapid degradation in air .

Resolution: Degradation mechanisms are environment-dependent. Use controlled atmosphere gloveboxes for device fabrication and hermetic encapsulation for operational stability . - Contradiction : this compound’s Voc gains (up to 1.05 V) do not translate to higher PCE due to low FF .

Resolution: Address FF limitations via ternary blends or interface engineering (e.g., self-assembled monolayers) to reduce series resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.